![molecular formula C8H14Cl3N3 B1433903 [2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride CAS No. 1431965-54-6](/img/structure/B1433903.png)
[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride
Overview
Description
“[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride” is a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antipsychotic, anti-obesity, analgesic, and antidepressant properties .
Synthesis Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family, with a variety of synthesis methods and synthetic analogues reported over the years . For instance, Girisha et al. synthesized a novel series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines .Physical And Chemical Properties Analysis
The physical and chemical properties of “[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride” include a predicted boiling point of 308.5±42.0 °C, a predicted density of 1.37±0.1 g/cm3, and a predicted pKa of 8.36±0.10 .Scientific Research Applications
Pyrazole Protection and Single-Step Preparation : Pyrazole derivatives, including tert-Butyl-3-methyl-1H-pyrazol-5-amine, have been utilized in single-step preparations and as protection groups. This research highlights the safety and waste disposal aspects of these compounds (Pollock & Cole, 2014).
Catalysis in Polymerization : Pyrazolyl compounds have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, forming poly(cyclohexene carbonate) and cyclohexene carbonate. This illustrates their potential in sustainable and environmentally friendly chemical processes (Matiwane, Obuah & Darkwa, 2020).
Synthesis and Characterization of Pyrazole Derivatives : Pyrazole derivatives have been synthesized and characterized, with applications in the identification of antitumor, antifungal, and antibacterial pharmacophore sites. This is significant in the field of medicinal chemistry and drug discovery (Titi et al., 2020).
Reactivity Studies in Organic Chemistry : Studies on the reactivity of pyrazol-5-amines with dichloro-1,2,3-dithiazolium chloride have led to the formation of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles. This contributes to the understanding of reaction mechanisms and product formation in organic synthesis (Koyioni et al., 2014).
Application in Insecticidal and Antimicrobial Studies : Pyrazole derivatives have been synthesized and evaluated for their insecticidal and antimicrobial potential. This demonstrates the role of these compounds in developing new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).
Cytotoxic Activity in Tumor Cell Lines : Tridentate bipyrazolic compounds have shown cytotoxic properties in vitro on tumor cell lines, indicating their potential use in cancer therapy (Kodadi et al., 2007).
properties
IUPAC Name |
2-(4,5-dichloro-3-methylpyrazol-1-yl)butan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2N3.ClH/c1-3-6(4-11)13-8(10)7(9)5(2)12-13;/h6H,3-4,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZANDHRDXFIXGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N1C(=C(C(=N1)C)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride | |
CAS RN |
1431965-54-6 | |
Record name | 1H-Pyrazole-1-ethanamine, 4,5-dichloro-β-ethyl-3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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